(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one
Overview
Description
This would typically include the IUPAC name, molecular formula, and molecular weight of the compound. The compound’s structure would be described in terms of its functional groups and any notable features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used, as well as the yield and purity of the final product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various types of chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Structural Relevance in Medicinal Chemistry
The structure of this compound is closely related to pyrimidine derivatives, a class of compounds with significant pharmacological activities. Pyrimidines, including fluorinated pyrimidines, are widely studied for their anticancer properties and roles in personalized medicine (Gmeiner, 2020). The specific structure of this compound, incorporating a fluorinated phenyl group and a methoxypyridinyl moiety, suggests its potential for high selectivity and potency in targeting biological receptors or enzymes.
Synthetic Pathways and Chemical Modifications
The synthesis of complex molecules like "(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one" often involves multistep chemical reactions, utilizing various catalysts and conditions to achieve the desired structure. Research on hybrid catalysts indicates the importance of such catalysts in synthesizing pyranopyrimidine scaffolds, which are precursors or structurally related to the target compound (Parmar, Vala, & Patel, 2023). This highlights the ongoing advancements in synthetic methods to efficiently produce complex molecules with specific structural features for pharmaceutical applications.
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.
Please consult with a qualified professional or researcher for accurate information.
properties
IUPAC Name |
(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQUUGTQYPVPD-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239429 | |
Record name | HSP-990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one | |
CAS RN |
934343-74-5 | |
Record name | HSP-990 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HSP-990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HSP-990 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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